- Palladium nanoparticles, stabilized by lignin, as catalyst for cross-coupling reactions in waterInorganica Chimica Acta, 2013, 399, 12-18,
Cas no 92-69-3 (4-Hydroxybiphenyl)
P-hydroxybiphenyl was used as a dye; Intermediate of resin and rubber. Red light sensitization of p-hydroxybiphenyl synthesis; Green light sensitizing dye is one of the main raw materials of color films and also used as analytical reagent. Colorimetric determination of acetaldehyde and lactic acid \ quantitative determination of muramic acid. Inhibitor of deoxyribonuclease I. dye \ intermediate of resin and rubber \ bactericide \ solubilizer of water-soluble paint< Br>
4-Hydroxybiphenyl structure
4-Hydroxybiphenyl Properties
Names and Identifiers
-
- 4-Phenylphenol
- Biphenyl-4-ol
- 4-Hydroxybiphenyl
- 4-Biphenylol
- P-HYDROXIDIPHENYL
- p-Phenylphenol
- 4-Phenylphenolneat
- p-Hydroxydiphenyl
- 4-Phenylphenols
- [1,1'-Biphenyl]-4-ol
- 1, 4-PHENYLPHENOL
- 4-DIHYDROXYBIPHENYL
- 4-Diphenylol
- 4-hydroxy-1,1'-biphenyl
- 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)
- 4-HYDROXYBIPHENYL(P-PHENYLPHENOL)
- 4-HYDROXYDIPHENYL
- BIPHENYL-4-OL FOR SYNTHESIS
- Hydroxy diphenyl
- PARAXENOL
- Paraxenol
- p-Biphenylol
- p-hydroxybiphenyl
- Tetrasin P 300
- tetrosinp3
- para-Phenylphenol
- para-Hydroxydiphenyl
- Phenol p-phenyl
- 1-Hydroxy-4-phenylbenzene
- Tetrosin P 300
- 4-phenyl phenol
- (1,1'-Biphenyl)-4-ol
- Biphenyl, 4-hydroxy-
- p-phenyl phenol
- 4-HYDROXY-BIPHENYL
- 4-Hydr
- 4-Biphenylol (8CI)
- 4-Hydroxy-1,1′-biphenyl
- Daicarrier DK-CN
- DK-CN
- MK 1100
- NSC 1858
- P-PP
- p-Xenol
- P-PHENYLPHENOL [MI]
- InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13
- CAS-92-69-3
- EINECS 215-333-9
- CHEMBL73380
- AC-10045
- CS-0008440
- MFCD00002347
- UNII-9P55LV4O0G
- HMS1369I22
- NCGC00249191-01
- NS00007310
- NSC-1858
- CCRIS 1836
- ChemDiv2_000198
- 92-69-3
- [1,1''-biphenyl]-4-ol
- AB01331816-02
- HSDB 5277
- 4-Phenylphenol, 97%
- WLN: QR DR
- CHEBI:34422
- EC 202-179-2
- EN300-19707
- 9P55LV4O0G
- DTXSID7021152
- DB-006896
- 4-Phenylphenol, analytical standard
- 4'-hydroxybiphenyl
- F0138-0794
- BBL009748
- 4-phenyl-phenol
- 1322-20-9
- P0201
- AKOS001582119
- EINECS 202-179-2
- STK087079
- BDBM50149238
- SCHEMBL38273
- 4-Phenylphenol, purified by sublimation, 99%
- UNII-50LH4BZ6MD
- DTXCID601152
- 4-BIPHENYLOL [HSDB]
- D70652
- 4-Phenylphenol-13C6
- 446276-69-3
- SR-01000395951
- 4-hydroxy biphenyl
- [1,1/'-biphenyl]ol
- Z104474848
- Tox21_302734
- NCGC00249191-02
- Phenol, p-phenyl
- MK-1100
- NCGC00256447-01
- BIDD:ER0225
- W-100277
- SR-01000395951-1
- Q27116056
- NSC1858
- DS-9793
- 50LH4BZ6MD
- AI3-00080
- Tox21_202220
- NCGC00259769-01
- +Expand
-
- MFCD00002347
- YXVFYQXJAXKLAK-UHFFFAOYSA-N
- 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
- OC1C=CC(C2C=CC=CC=2)=CC=1
- 1907452
Computed Properties
- 170.07300
- 1
- 1
- 1
- 170.073
- 13
- 141
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- 2
- 0
- 20.2
Experimental Properties
- 3.05920
- 20.23000
- 7305
- 1.6188 (estimate)
- 0.7 g/L (20 ºC)
- 321 °C(lit.)
- 164-166 °C (lit.)
- Fahrenheit: 320 ° f
Celsius: 160 ° c - methanol: soluble50mg/mL, clear, colorless
- White needle like or sheet-like solid.
- 7 (0.7g/l, H2O, 20℃)
- Stable. Incompatible with strong oxidizing agents, strong bases, halogens. Combustible.
- It is almost insoluble in water, soluble in ethanol, ether, acetone, and soluble in alkali solution.
- 9.55(at 25℃)
- 1.0149 (rough estimate)
4-Hydroxybiphenyl Security Information
- GHS07
- DV5850000
- 2
- 9
- S26-S36/37-S61-S36
- III
- R38; R51/53
- Xi
- UN3077
- H315,H319,H335
- P261,P305+P351+P338
- warning
- The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials
- III
- 38-51/53
- Warning
- Yes
- 9
4-Hydroxybiphenyl Customs Data
- 29071900
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Hydroxybiphenyl Price
4-Hydroxybiphenyl Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,5-Pyridinedicarboxylic acid , Diisopropylethylamine , Nitric acid, indium(3+) salt, hydrate (3:1:4) Solvents: Ethanol ; 10 h, rt
Reference
- Double Insurance of Continuous Band Structure and N-C Layer Induced Prolonging of Carrier Lifetime to Enhance the Long-Wavelength Visible-Light Catalytic Activity of N-Doped In2O3Inorganic Chemistry, 2021, 60(2), 1160-1171,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Oxygen Catalysts: Palladium , 1,4-Benzenediamine, polymer with 1,4-diisocyanatobenzene Solvents: Water ; 1 h, 60 °C
Reference
- Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in WaterACS Applied Polymer Materials, 2020, 2(8), 3122-3134,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate (complex with bipyridyl amide bound on silica) Solvents: Water ; 1 h, 80 °C
Reference
- Organic chemical reaction catalyst supported palladium on reversed phase silica gel support for forming bi-aryl compound, Korea, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol , Water ; 20 min, 70 °C
Reference
- Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling ReactionsChemCatChem, 2016, 8(4), 743-750,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Catalysts: Tetra-μ3-hydroxytetra-μ3-oxotris[μ-[4-[10,15,20-tris(4-carboxyphenyl)-21H,23H-po… Solvents: Acetonitrile , Water ; 24 h, pH 7, rt
Reference
- Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groupsChemical Communications (Cambridge, 2015, 51(89), 16103-16106,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Isopropanol , Water ; 6 h, 80 °C
Reference
- Palladium supported on aminopropyl-functionalized polymethylsiloxane microspheres: Simple and effective catalyst for the Suzuki-Miyaura C-C couplingJournal of Molecular Catalysis A: Chemical, 2015, 407, 230-235,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Cellulose Solvents: Water ; 30 min, 100 °C
Reference
- Palladium Nanoparticle-Loaded Cellulose Paper: A Highly Efficient, Robust, and Recyclable Self-Assembled Composite Catalytic SystemJournal of Physical Chemistry Letters, 2015, 6(2), 230-238,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 12 h, rt → 80 °C
Reference
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in waterGreen Chemistry, 2014, 16(5), 2587-2596,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C
Reference
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat WaterChemistry - A European Journal, 2014, 20(11), 3050-3060,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 1 h, 70 °C
Reference
- Pd nanoparticles immobilized on PNIPAM-halloysite: highly active and reusable catalyst for Suzuki-Miyaura coupling reactions in waterApplied Organometallic Chemistry, 2014, 28(3), 156-161,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid phenyl ester sulfatase Solvents: Water ; 20 min, pH 7.4, 25 °C
Reference
- Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activityJournal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(6), 880-885,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2-Pyridinecarboxaldehyde (reaction products with amino-functionalized divinylbenzene-glycidyl methacrylate-styrene copolymer, palladium complex) , Palladium diacetate Solvents: Isopropanol , Water ; 0.33 h, 70 °C
Reference
- Synthesis of gel-type imino-amino functionalized methacrylate-styrene terpolymers as supports for palladium catalysts for the Suzuki-Miyaura reactionApplied Catalysis, 2012, 443, 443-444,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C
Reference
- A mild robust generic protocol for the Suzuki reaction using an air stable catalystTetrahedron, 2012, 68(30), 6010-6017,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (silica-supported) Solvents: Ethanol ; 2 h, 77 °C
Reference
- Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium CatalystsOrganic Process Research & Development, 2012, 16(1), 117-122,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium (complexes with triethoxysilylpropyl-methylimidazolium chloride and acetate) , 1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride (palladium acetate complexes) Solvents: Dimethylformamide , Water ; 25 min, 70 °C
Reference
- Mesoporous MCM-41 supported N-heterocyclic carbene-Pd(II) complex for Suzuki coupling reactionReaction Kinetics, 2011, 103(2), 493-500,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ; 24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Exploring bio-inspired strategies for the production of noble metal nanocatalystsPolymer Preprints (American Chemical Society, 2010, 51(1), 12-13,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 1 h, 25 °C → 100 °C
1.2 Reagents: Water ; 100 °C; 100 °C → rt
1.2 Reagents: Water ; 100 °C; 100 °C → rt
Reference
- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group ToleranceAdvanced Synthesis & Catalysis, 2010, 352(6), 1075-1080,
4-Hydroxybiphenyl Raw materials
4-Hydroxybiphenyl Preparation Products
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4-Hydroxybiphenyl Related Literature
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(CAS:92-69-3)4-Phenylphenol
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